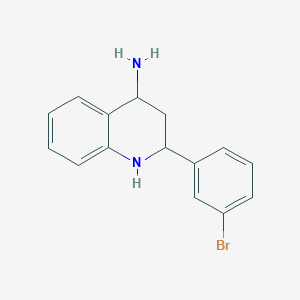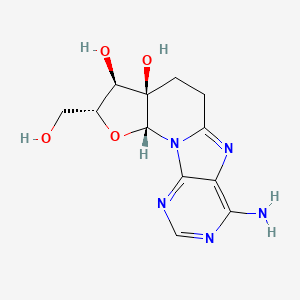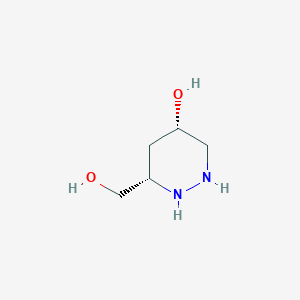
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes key reactions such as hetero-/retro-Diels–Alder reactions, reduction of diazines, Swern oxidation, and Fischer indole synthesis . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like Swern oxidants.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can be catalyzed by palladium or other transition metals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines.
Biology: The compound’s indoline moiety is significant in the study of biologically active natural products.
Medicine: Indoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate can be compared with other similar compounds, such as:
- tert-Butyl 3-oxopiperidine-1-carboxylate
- 1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its indoline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H28N2O6 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
tert-butyl 3-piperidin-3-yl-2,3-dihydroindole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15(13-7-6-10-19-11-13)14-8-4-5-9-16(14)20;3-1(4)2(5)6/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
IAYQPSKSGKHCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C3CCCNC3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
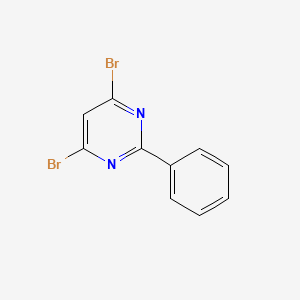
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
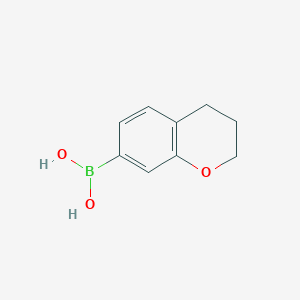
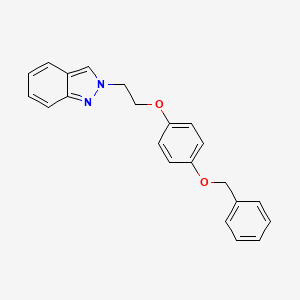
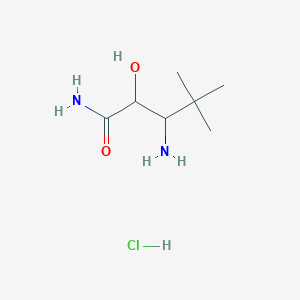
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

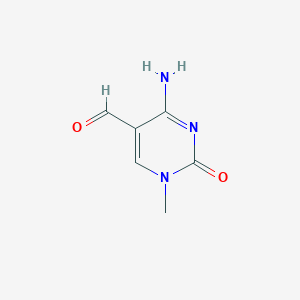
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
